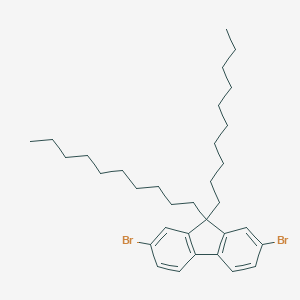

2,7-Dibromo-9,9-didecyl-9H-fluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dibromo-9,9-didecylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48Br2/c1-3-5-7-9-11-13-15-17-23-33(24-18-16-14-12-10-8-6-4-2)31-25-27(34)19-21-29(31)30-22-20-28(35)26-32(30)33/h19-22,25-26H,3-18,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYANTSRYXOALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394780 | |

| Record name | 9,9-Didecyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175922-78-8 | |

| Record name | 9,9-Didecyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-didecylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,7-Dibromo-9,9-didecyl-9H-fluorene

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,7-Dibromo-9,9-didecyl-9H-fluorene, a key building block in the development of organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed information on its synthesis, characterization, and core properties.

Core Chemical Properties

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, characterized by bromine atoms at the 2 and 7 positions and two decyl chains attached to the 9-position. These long alkyl chains are crucial for enhancing the solubility of the molecule in common organic solvents, a critical factor for solution-based processing of organic electronic devices.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₈Br₂ | N/A |

| Molecular Weight | 604.54 g/mol | N/A |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 38.0 - 42.0 °C | [1] |

| Purity | >98.0% (HPLC) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,7-dibromofluorene. The following is a generalized protocol based on the synthesis of similar 9,9-dialkylfluorene derivatives.

Step 1: Deprotonation of 2,7-Dibromofluorene

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,7-dibromofluorene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH) or a solution of sodium amide (NaNH₂) in liquid ammonia, to the stirred solution under a nitrogen atmosphere.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours to ensure complete deprotonation, resulting in the formation of the fluorenyl anion.

Step 2: Alkylation with 1-Bromodecane

-

To the solution containing the fluorenyl anion, add 1-bromodecane dropwise via the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound is typically purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and dichloromethane. Recrystallization from a suitable solvent system, for instance, a mixture of hexane and ethanol, can be performed to obtain a highly pure product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy:

-

UV-Vis absorption spectra are measured using a spectrophotometer in a dilute solution of the compound in a UV-transparent solvent like THF or chloroform.

-

PL spectra are recorded on a spectrofluorometer, typically using the same solution prepared for the UV-Vis measurement. The excitation wavelength is usually set at the absorption maximum.

Cyclic Voltammetry (CV):

-

Cyclic voltammetry is performed in a three-electrode cell setup. The working electrode is typically a glassy carbon electrode, the counter electrode is a platinum wire, and the reference electrode is often a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

The measurement is carried out in a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

The potential is swept between a defined range, and the resulting current is measured to determine the oxidation and reduction potentials.

Spectral and Electrochemical Properties

While the specific spectra for this compound are not widely published, the expected characteristics can be inferred from closely related analogs like 2,7-dibromo-9,9-dihexylfluorene and 2,7-dibromo-9,9-dioctylfluorene.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorene core and the aliphatic protons of the decyl chains.

-

Aromatic Protons: Signals in the range of 7.4-7.6 ppm.

-

Alkyl Protons: A triplet corresponding to the terminal methyl groups around 0.8 ppm, and a series of multiplets for the methylene protons of the decyl chains between 0.6 and 2.0 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the fluorene core and the aliphatic carbons of the decyl chains.

-

Aromatic Carbons: Resonances typically appear in the region of 120-152 ppm.

-

Aliphatic Carbons: Signals for the decyl chain carbons are expected in the range of 14-40 ppm.

Optical Properties

UV-Vis Absorption: Fluorene derivatives typically exhibit strong absorption in the UV region. For this compound, the absorption maximum (λmax) is expected to be around 310-320 nm in a solvent like THF.

Photoluminescence: Upon excitation, these compounds exhibit fluorescence. The emission maximum is expected to be in the blue region of the visible spectrum, typically around 400-420 nm.

Electrochemical Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of this compound can be estimated from its oxidation and reduction potentials measured by cyclic voltammetry. These energy levels are critical in determining the performance of the material in organic electronic devices. For similar fluorene derivatives, the HOMO level is typically in the range of -5.7 to -5.9 eV, and the LUMO level is around -2.1 to -2.3 eV.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

References

An In-Depth Technical Guide to 2,7-Dibromo-9,9-didecyl-9H-fluorene

CAS Number: 175922-78-8

This technical guide provides a comprehensive overview of 2,7-Dibromo-9,9-didecyl-9H-fluorene, a key building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the compound's properties, synthesis, and applications, with a focus on experimental protocols and data presentation.

Core Compound Properties

This compound is a fluorene derivative characterized by bromine atoms at the 2 and 7 positions and two decyl chains at the 9-position. This substitution pattern imparts a unique combination of electronic properties and solubility, making it a valuable monomer for the synthesis of high-performance conjugated polymers.

| Property | Value | Reference |

| CAS Number | 175922-78-8 | N/A |

| Molecular Formula | C₃₃H₄₈Br₂ | [1] |

| Molecular Weight | 604.54 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in common organic solvents such as chloroform, tetrahydrofuran (THF), and toluene. | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the dialkylation of fluorene followed by bromination. This method ensures the precise placement of the decyl chains and bromine atoms.

Experimental Protocol: Synthesis of 9,9-Didecyl-9H-fluorene

This procedure outlines the synthesis of the dialkylated intermediate.

Materials:

-

Fluorene

-

Potassium tert-butoxide (t-BuOK)

-

1-Bromodecane

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Hexane

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve fluorene in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add potassium tert-butoxide portion-wise to the stirred solution. The color of the solution will typically change, indicating the formation of the fluorenyl anion.

-

After stirring for 30 minutes at 0 °C, add 1-bromodecane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol.

-

Pour the mixture into water and extract with hexane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 9,9-didecyl-9H-fluorene as a colorless oil or white solid.

Experimental Protocol: Synthesis of this compound

This procedure details the bromination of the dialkylated fluorene.

Materials:

-

9,9-Didecyl-9H-fluorene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated sodium thiosulfate solution

Procedure:

-

Dissolve 9,9-didecyl-9H-fluorene in DMF in a round-bottom flask.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford this compound as a white solid.

Characterization Data

| Characterization | Typical Data for 2,7-Dibromo-9,9-dialkylfluorenes |

| ¹H NMR (CDCl₃) | Aromatic protons: δ 7.4-7.6 ppm; Alkyl chain protons: δ 0.8-2.0 ppm. |

| ¹³C NMR (CDCl₃) | Aromatic carbons: δ 120-152 ppm; C9 carbon: ~δ 55 ppm; Alkyl chain carbons: δ 14-40 ppm. |

| UV-Vis (in THF) | λmax ≈ 310-320 nm |

| Photoluminescence (in THF) | λem ≈ 340-360 nm |

Applications in Organic Electronics

This compound is a versatile monomer primarily used in the synthesis of polyfluorenes and their copolymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The long alkyl chains enhance the solubility and processability of the resulting polymers, enabling fabrication of thin films from solution. The bromine atoms serve as reactive sites for various cross-coupling reactions, most notably the Suzuki and Stille couplings, to form the polymer backbone.

Polymerization via Suzuki Coupling

A common application of this compound is its polymerization with a diboronic acid or ester comonomer via a palladium-catalyzed Suzuki coupling reaction. This allows for the creation of well-defined alternating copolymers with tailored electronic and optical properties.

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthetic route to this compound.

Experimental Workflow for Suzuki Polymerization

Caption: Workflow for the synthesis of polyfluorene derivatives via Suzuki coupling.

References

An In-Depth Technical Guide to the Synthesis of 2,7-Dibromo-9,9-didecyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,7-Dibromo-9,9-didecyl-9H-fluorene, a key building block in the development of organic electronic materials and other advanced applications. This document details the synthetic route, experimental protocols, and relevant data.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of bromine atoms at the 2 and 7 positions and long alkyl chains at the 9 position tailors the molecule's electronic and physical properties, making it a valuable intermediate in the synthesis of conjugated polymers and other functional organic materials. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The didecyl chains, in particular, enhance solubility and processability of the resulting polymers.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of 9H-fluorene to yield 2,7-dibromo-9H-fluorene. The subsequent step is the alkylation of the C9 position of 2,7-dibromo-9H-fluorene with two decyl chains.

molecular weight of 2,7-Dibromo-9,9-didecyl-9H-fluorene

An In-depth Technical Guide to 2,7-Dibromo-9,9-didecyl-9H-fluorene

This technical guide provides a comprehensive overview of this compound, a key organic semiconductor building block. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, experimental protocols for its synthesis and purification, and its primary applications in scientific research.

Compound Profile and Physicochemical Data

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The addition of two bromine atoms at the 2 and 7 positions and two decyl chains at the 9 position significantly influences its electronic properties and solubility, making it a valuable precursor in the synthesis of advanced organic materials.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 9,9-Didecyl-2,7-dibromofluorene |

| CAS Number | 175922-78-8 |

| Molecular Formula | C₃₃H₄₈Br₂[1] |

| Molecular Weight | 604.54 g/mol [2] |

| Appearance | White to light yellow or light orange powder/crystal[3] |

| Melting Point | 38.0 to 42.0 °C[2] |

| Purity | >98.0% (HPLC)[3] |

| Solubility | Soluble in tetrahydrofuran and toluene[2][4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound. These protocols are based on established chemical principles for the synthesis of similar 9,9-dialkyl-2,7-dibromofluorene derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of 2,7-dibromofluorene. This two-step process involves the initial synthesis of the 2,7-dibromofluorene precursor, followed by the attachment of the two decyl chains at the 9-position.

Step 1: Synthesis of 2,7-Dibromofluorene

The precursor, 2,7-dibromofluorene, can be synthesized from fluorenone through a bromination reaction.

-

Materials: Fluorenone, bromine, glacial acetic acid, fuming sulfuric acid, iron powder, iodine, dichloromethane, sodium bisulfite, and ethanol.

-

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, add fluorenone, iron powder, a small amount of iodine, and glacial acetic acid.

-

Slowly add fuming sulfuric acid while stirring.

-

After cooling, a mixture of glacial acetic acid and liquid bromine is added dropwise while controlling the temperature. The reaction is allowed to proceed for several hours.

-

The reaction mixture is then neutralized with sodium hydroxide and extracted with dichloromethane.

-

The organic phase is washed with a saturated sodium bisulfite solution and then with water.

-

The solvent is evaporated, and the crude product is recrystallized from absolute ethanol to yield 2,7-dibromofluorenone.[5]

-

The 2,7-dibromofluorenone is then reduced to 2,7-dibromofluorene.

-

Step 2: Alkylation of 2,7-Dibromofluorene

-

Materials: 2,7-Dibromofluorene, 1-bromodecane, a strong base (e.g., sodium hydroxide or potassium hydroxide), a phase-transfer catalyst (e.g., a quaternary ammonium salt), and a suitable solvent (e.g., toluene or dimethyl sulfoxide).

-

Procedure:

-

Dissolve 2,7-dibromofluorene in the chosen solvent in a reaction flask.

-

Add the strong base and the phase-transfer catalyst to the mixture.

-

Heat the mixture and add 1-bromodecane dropwise.

-

Maintain the reaction at an elevated temperature with vigorous stirring for several hours to ensure complete dialkylation.

-

After the reaction is complete, cool the mixture and add water to quench the reaction.

-

Extract the product with an organic solvent like toluene or dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude this compound.

-

Purification Protocol

Purification of the crude product is essential to achieve the high purity required for applications in organic electronics and other research areas.

-

Method: Recrystallization or column chromatography.

-

Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., a mixture of ethyl acetate and petroleum ether).[6]

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed using a suitable eluent system, such as a mixture of hexane and dichloromethane.

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression from commercially available starting materials to the final, highly pure product. This workflow is crucial for ensuring the material's quality and performance in subsequent applications.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

While the broader class of fluorene derivatives has shown potential in drug development, including anti-tumor and anti-inflammatory applications, the primary and well-documented use of this compound is as a monomer and intermediate in the synthesis of organic electronic materials.

-

Organic Light-Emitting Diodes (OLEDs): The fluorene core provides good thermal and chemical stability, as well as high emission efficiency.[7] This compound is a precursor for various hole-transport materials and organic semiconducting polymers used in OLEDs.[8]

-

Organic Photovoltaics (OPVs): It serves as a building block for conjugated polymers used in the active layer of organic solar cells.[9]

-

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the fluorene unit is beneficial for charge transport, making its derivatives suitable for use in OFETs.

The didecyl side chains are crucial for enhancing the solubility of the resulting polymers in organic solvents, which allows for the use of solution-based processing techniques like spin-coating for creating high-quality thin films.[10] The bromine atoms at the 2 and 7 positions provide reactive sites for further functionalization, most commonly through cross-coupling reactions like the Suzuki-Miyaura coupling, to create a wide variety of conjugated polymers with tailored optoelectronic properties.

References

- 1. parchem.com [parchem.com]

- 2. 9,9-Didecyl-2,7-dibromofluorene price,buy 9,9-Didecyl-2,7-dibromofluorene - chemicalbook [m.chemicalbook.com]

- 3. 2,7-Dibromo-9,9-didecylfluorene | 175922-78-8 | TCI AMERICA [tcichemicals.com]

- 4. 2,7-Dibromo-9,9-dimethylfluorene CAS#: 28320-32-3 [m.chemicalbook.com]

- 5. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]

- 6. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99 28320-32-3 [sigmaaldrich.com]

- 9. ossila.com [ossila.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the NMR and Spectroscopic Data of 2,7-Dibromo-9,9-didecyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and spectroscopic data for 2,7-Dibromo-9,9-didecyl-9H-fluorene. Due to the limited availability of specific data for the didecyl derivative, this guide utilizes data from its close structural analog, 2,7-Dibromo-9,9-dioctyl-9H-fluorene, as a reliable approximation for interpretative purposes. The document details the experimental protocols for both the synthesis of the target compound and the acquisition of its spectroscopic data, ensuring reproducibility and methodological clarity.

Spectroscopic Data

The NMR data presented below is for 2,7-Dibromo-9,9-dioctyl-9H-fluorene and serves as a close approximation for this compound. The chemical shifts for the didecyl derivative are expected to be very similar, with minor variations in the aliphatic region.

Table 1: 1H NMR Spectroscopic Data of 2,7-Dibromo-9,9-dioctyl-9H-fluorene (400 MHz, CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.51 | d, J = 8.0 Hz | 2H | Ar-H |

| 7.45 | d, J = 1.6 Hz | 2H | Ar-H |

| 7.38 | dd, J = 8.0, 1.6 Hz | 2H | Ar-H |

| 1.95 | m | 4H | α-CH 2 |

| 1.25 - 1.05 | m | 20H | -(CH 2)5- |

| 0.82 | t, J = 7.0 Hz | 6H | -CH 3 |

| 0.60 | m | 4H | β-CH 2 |

Table 2: 13C NMR Spectroscopic Data of 2,7-Dibromo-9,9-dioctyl-9H-fluorene (100 MHz, CDCl3)

| Chemical Shift (δ) ppm | Assignment |

| 152.6 | C 9 |

| 139.0 | Ar-C |

| 130.2 | Ar-C H |

| 126.2 | Ar-C H |

| 121.5 | Ar-C -Br |

| 121.1 | Ar-C H |

| 55.4 | α-C H2 |

| 40.4 | β-C H2 |

| 31.8 | -C H2- |

| 29.9 | -C H2- |

| 29.2 | -C H2- |

| 23.9 | -C H2- |

| 22.6 | -C H2- |

| 14.1 | -C H3 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,7-dibromofluorene. The first step involves the deprotonation of the acidic C9 proton, followed by a double alkylation.

Materials:

-

2,7-Dibromofluorene

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

1-Bromodecane

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane

-

Hexane

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 2,7-dibromofluorene (1.0 eq).

-

Deprotonation: Anhydrous DMF is added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath. Sodium hydride (2.2 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour, during which the color may change, indicating the formation of the fluorenyl anion.

-

Alkylation: 1-Bromodecane (2.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of methanol. The mixture is then poured into water and extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to yield this compound as a white or off-white solid.

NMR Spectroscopic Analysis

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl3).

-

The solution is transferred to a 5 mm NMR tube.

1H NMR Acquisition:

-

Solvent: CDCl3

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiment: A standard proton NMR experiment is performed.

-

Parameters: A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

13C NMR Acquisition:

-

Solvent: CDCl3

-

Reference: The central peak of the CDCl3 triplet at 77.16 ppm.

-

Experiment: A proton-decoupled carbon NMR experiment is performed.

-

Parameters: A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of 13C.

Visualizations

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthesis of this compound.

Unlocking the Potential of Blue Emission: A Technical Guide to the Photophysical Properties of Didecylfluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of didecylfluorene derivatives, a class of organic conjugated polymers renowned for their strong blue emission and potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and as fluorescent probes in biological imaging. This document details the synthesis, key photophysical parameters, and the experimental methodologies used to characterize these versatile materials.

Synthesis of Poly(9,9-didecylfluorene)

Poly(9,9-didecylfluorene) and its derivatives are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Yamamoto polycondensation methods. The Suzuki-Miyaura coupling is particularly prevalent due to its tolerance of a wide range of functional groups and its reliable yields.

A general synthetic route involves the polymerization of a 2,7-dibromo-9,9-didecylfluorene monomer with a fluorene-2,7-diboronic acid derivative in the presence of a palladium catalyst and a base. The didecyl side chains at the C-9 position are crucial for ensuring solubility of the polymer in common organic solvents, which is essential for solution-based processing and characterization.

Core Photophysical Properties

Didecylfluorene derivatives are characterized by their strong absorption in the near-UV region and intense blue photoluminescence. These properties are governed by the π-conjugated fluorene backbone. The photophysical characteristics can be influenced by factors such as the solvent, temperature, and the physical state (solution vs. solid film).

Data Presentation: Photophysical Parameters

The following tables summarize key quantitative data for didecylfluorene and related poly(9,9-dialkylfluorene) derivatives. This data is compiled from various sources to provide a comparative overview.

Table 1: Absorption and Emission Maxima of Poly(9,9-dialkylfluorene)s in Solution and Solid State

| Polymer | Solvent/State | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Poly(9,9-dihexylfluorene) | Toluene | ~380 | ~420 |

| Poly(9,9-dihexylfluorene) | Tetrahydrofuran (THF) | ~380 | ~420 |

| Poly(9,9-dihexylfluorene) | Chloroform | ~380 | ~420 |

| Poly(9,9-dihexylfluorene) | Ethyl Acetate | ~380 | ~415 |

| Poly(9,9-dioctylfluorene) | Chloroform | 389 | ~420 |

| Poly(9,9-dioctylfluorene) Film | Solid State | 389 (shoulder at ~420 for β-phase) | ~420 |

Note: Data for poly(9,9-dihexylfluorene) and poly(9,9-dioctylfluorene) are presented as close analogs to poly(9,9-didecylfluorene) due to the prevalence of data for these derivatives. The photophysical properties are largely dictated by the fluorene backbone, with the alkyl chain length primarily influencing solubility and morphology.

Table 2: Fluorescence Quantum Yields and Lifetimes

| Polymer | Solvent/State | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ps) |

| Poly(9,9-dihexylfluorene) | Toluene | 0.49 | - |

| Poly(9,9-dihexylfluorene) | Tetrahydrofuran (THF) | 0.52 | - |

| Poly(9,9-dihexylfluorene) | Chloroform | 0.49 | - |

| Poly(9,9-dihexylfluorene) | Ethyl Acetate | 0.36 | - |

| Poly(2,7-fluorene) derivatives | Solution | up to 0.87 | - |

| Fully conjugated polyfluorene copolymer | Solution | - | ~470 and ~900 (biexponential) |

Experimental Protocols

The characterization of the photophysical properties of didecylfluorene derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the electronic absorption spectrum and identify the wavelength of maximum absorption (λ_abs), which corresponds to the π-π* transition of the conjugated backbone.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-3101).

-

Sample Preparation:

-

Solution: The polymer is dissolved in a UV-grade solvent (e.g., toluene, THF, chloroform) to a concentration of approximately 10⁻⁵ M. The solution is placed in a 1 cm path length quartz cuvette.

-

Thin Film: A thin film of the polymer is prepared by spin-coating a solution of the polymer onto a quartz substrate.

-

-

Measurement: The absorption spectrum is recorded over a wavelength range of 250-600 nm. A reference cuvette containing the pure solvent is used for baseline correction in solution measurements. For thin films, an uncoated quartz substrate is used as a reference.

Fluorescence Spectroscopy

-

Objective: To measure the fluorescence emission spectrum, determine the wavelength of maximum emission (λ_em), and calculate the fluorescence quantum yield (Φ_F).

-

Instrumentation: A spectrofluorometer (e.g., Perkin-Elmer LS 50B).

-

Sample Preparation:

-

Solution: The same solution prepared for UV-Vis absorption is typically used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Thin Film: The same thin film on a quartz substrate is used.

-

-

Measurement:

-

Emission Spectrum: The sample is excited at its λ_abs, and the emission is scanned over a wavelength range from just above the excitation wavelength to ~700 nm.

-

Quantum Yield (Relative Method): The fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[1] The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the fluorescence lifetime (τ_F), which provides information about the decay dynamics of the excited state.

-

Instrumentation: A picosecond single-photon timing system.

-

Methodology: The sample is excited with a short pulse of light from a laser, and the arrival times of the emitted photons are recorded. The fluorescence decay is then fitted to an exponential function to determine the lifetime. For some polyfluorene derivatives, the decay may be biexponential, indicating the presence of different emissive species or deactivation pathways.[2]

Ultrafast Transient Absorption Spectroscopy

-

Objective: To study the dynamics of excited states, including energy transfer and the formation of transient species.[3]

-

Instrumentation: A pump-probe transient absorption spectrometer.

-

Methodology: The sample is excited by a short, intense "pump" pulse of light. A second, weaker "probe" pulse, with a variable time delay, is passed through the sample. The difference in the absorption of the probe beam with and without the pump beam is measured as a function of time and wavelength. This technique allows for the observation of short-lived excited states and their evolution over time.[3][4]

Visualizations of Workflows and Processes

Experimental Workflow for Photophysical Characterization

Caption: Experimental workflow for characterizing didecylfluorene derivatives.

Excited-State Deactivation Pathways

Caption: Jablonski diagram for didecylfluorene derivatives.

This guide provides a foundational understanding of the photophysical properties of didecylfluorene derivatives, essential for their application in advanced materials and technologies. The provided data and protocols serve as a valuable resource for researchers and professionals in the field.

References

Electrochemical Profile of 2,7-Dibromo-9,9-didecyl-9H-fluorene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrochemical behavior of 2,7-Dibromo-9,9-didecyl-9H-fluorene, a key building block in the synthesis of advanced organic electronic materials. While this molecule is primarily utilized in materials science, its electrochemical properties offer insights that can be valuable for researchers in diverse fields, including those exploring redox-active molecules in biological systems. This document outlines the fundamental electrochemical characteristics, experimental protocols for analysis, and a summary of key quantitative data, presented for clarity and comparative purposes.

Introduction

This compound is a fluorene derivative functionalized with two bromine atoms at the 2 and 7 positions and two decyl chains at the 9 position. The bromine atoms serve as reactive sites for further chemical modifications, typically through cross-coupling reactions, to synthesize conjugated polymers and oligomers. The long alkyl chains enhance the solubility of these materials in organic solvents, which is crucial for solution-based processing of electronic devices. The core fluorene unit provides a rigid and planar π-conjugated system, which is responsible for its unique electronic and photophysical properties. Understanding the electrochemical behavior of this monomer is essential for designing and fabricating efficient organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Electrochemical Behavior and Properties

The electrochemical properties of this compound are primarily investigated using cyclic voltammetry (CV). This technique allows for the determination of key parameters such as oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. These energy levels are critical in determining the charge injection and transport properties of materials in electronic devices.

While specific experimental data for this compound is not extensively reported in publicly available literature, the electrochemical behavior can be reliably inferred from its close structural analogs, such as 2,7-dibromo-9,9-dihexylfluorene and polymers derived from 9,9-dioctylfluorene. The electrochemical characteristics are dominated by the fluorene core, with the alkyl chain length having a minor influence on the electronic properties.

Redox Potentials and Energy Levels

The oxidation of 2,7-dibromo-9,9-dialkylfluorenes is a reversible or quasi-reversible process, indicating the formation of a stable radical cation. The reduction process, however, is often irreversible due to the cleavage of the carbon-bromine bond upon electron injection.

The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials obtained from cyclic voltammetry, using the following empirical equations (assuming the reference electrode is Ferrocene/Ferrocenium (Fc/Fc+) with a known energy level of -4.8 eV relative to the vacuum level):

-

HOMO (eV) = - (Eoxonset + 4.8)

-

LUMO (eV) = - (Eredonset + 4.8)

The electrochemical band gap (Egec) can then be calculated as the difference between the LUMO and HOMO levels.

The following table summarizes representative electrochemical data for structurally similar fluorene derivatives. This data provides a reasonable approximation for the expected values of this compound.

| Compound/Polymer | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Poly(9,9-dihexylfluorene) | ~1.1 | ~-2.2 | ~-5.9 | ~-2.6 | ~3.3 |

| Poly(9,9-dioctylfluorene) (PFO) | ~1.0 | ~-2.1 | ~-5.8 | ~-2.7 | ~3.1 |

| 2,7-Dibromo-9,9-dihexylfluorene (Monomer) | ~1.3 | Irreversible | ~-6.1 | - | - |

Note: The values presented are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 2,7-dibromofluorene.

Caption: Synthetic route for this compound.

Detailed Protocol:

-

Alkylation: To a stirred solution of 2,7-dibromofluorene in a suitable solvent (e.g., toluene or dimethyl sulfoxide), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Add an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture and add 1-bromodecane dropwise.

-

Continue heating and stirring the reaction mixture for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

After cooling, extract the product with an organic solvent, wash with water, and dry the organic phase.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Cyclic Voltammetry

Cyclic voltammetry is performed to determine the electrochemical properties of the synthesized compound.

Caption: Workflow for cyclic voltammetry analysis.

Detailed Protocol:

-

Electrolyte Solution Preparation: Prepare a solution of the sample (e.g., 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Cell Assembly: Assemble a standard three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) as the reference electrode.

-

Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no reaction occurs towards a positive potential to observe oxidation, and then reverse the scan towards a negative potential to observe reduction. The scan rate can be varied (e.g., 20-200 mV/s) to investigate the reversibility of the redox processes.

-

Internal Standard: After recording the voltammogram of the sample, add a small amount of ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a reliable reference potential.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the obtained cyclic voltammogram. These are the potentials at which the current begins to deviate from the baseline. Use these values to calculate the HOMO and LUMO energy levels as described previously.

Structure-Property Relationships

The electrochemical properties of this compound are intrinsically linked to its molecular structure.

Caption: Influence of molecular components on electrochemical properties.

-

Fluorene Core: The rigid, planar, and π-conjugated fluorene backbone is the primary determinant of the molecule's fundamental electronic properties, including its relatively wide band gap.

-

Bromine Substituents: The electron-withdrawing nature of the bromine atoms at the 2 and 7 positions lowers the energy levels of both the HOMO and LUMO. More importantly, they provide reactive handles for polymerization reactions (e.g., Suzuki or Stille coupling), allowing for the extension of the π-conjugation and tuning of the electronic properties of the resulting polymers.

-

Didecyl Chains: The long alkyl chains at the 9-position are crucial for ensuring good solubility in common organic solvents. This is a critical requirement for the fabrication of large-area electronic devices from solution. While they do not directly participate in the π-conjugation, they can influence the solid-state packing of the molecules, which in turn can affect charge transport in thin films.

Conclusion

This compound is a versatile building block for the synthesis of high-performance organic electronic materials. Its electrochemical properties, characterized by a wide electrochemical band gap and tunable HOMO/LUMO energy levels upon polymerization, make it a subject of significant interest. While the primary applications of this molecule are in materials science, the fundamental understanding of its redox behavior and the experimental techniques used for its characterization are transferable to other areas of chemical and biological research. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and related fluorene derivatives.

Solubility Profile of 2,7-Dibromo-9,9-didecyl-9H-fluorene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,7-Dibromo-9,9-didecyl-9H-fluorene, a key building block in the development of organic electronic materials. Understanding the solubility of this compound is critical for its synthesis, purification, and application in various solution-processed fabrication techniques. Due to the limited availability of precise quantitative solubility data for the didecyl derivative, this guide leverages data from its close structural analog, 9,9-Dihexyl-2,7-dibromofluorene, to provide valuable insights. Qualitative solubility information for a range of dibromofluorene derivatives is also presented to guide solvent selection.

Core Executive Summary

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, functionalized with two bromine atoms and two long alkyl (decyl) chains. These alkyl chains are introduced to enhance solubility in common organic solvents, a crucial property for its use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide offers a compilation of solubility data, detailed experimental protocols for solubility determination, and a workflow for its synthesis, aimed at facilitating its use in research and development.

Data Presentation: Solubility of Dibromofluorene Derivatives

Table 1: Molar Fraction Solubility of 9,9-Dihexyl-2,7-dibromofluorene in Selected Organic Solvents

| Temperature (K) | Toluene | Chloroform | Tetrahydrofuran (THF) | Ethyl Acetate | Acetone | Methanol |

| 283.15 | 0.168 | 0.235 | 0.145 | 0.045 | 0.012 | < 0.001 |

| 293.15 | 0.234 | 0.311 | 0.201 | 0.068 | 0.020 | < 0.001 |

| 303.15 | 0.315 | 0.402 | 0.273 | 0.098 | 0.031 | < 0.001 |

| 313.15 | 0.412 | 0.505 | 0.360 | 0.138 | 0.046 | < 0.001 |

| 323.15 | 0.521 | 0.618 | 0.461 | 0.189 | 0.065 | < 0.001 |

Data is adapted from studies on 9,9-Dihexyl-2,7-dibromofluorene and should be considered as an estimation for this compound.

Qualitative solubility assessments of various dibromofluorene derivatives indicate good solubility in chlorinated solvents and aromatic hydrocarbons. For instance, 2,6-dibromo-9H-fluorene is noted to be soluble in dichloromethane and chloroform.[1] The use of a chloroform/ethyl acetate mixture as an eluent in column chromatography for a 2,7-dibromofluorene derivative also suggests good solubility in these solvents.[1] 2,7-Dibromo-9,9-dimethylfluorene is reported to be soluble in toluene.

Experimental Protocols

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., toluene, chloroform, THF)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that a solid phase remains at equilibrium.

-

Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.

-

Dilution and Analysis: Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument. Determine the concentration of the solute in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation of Solubility: Calculate the original concentration of the saturated solution based on the dilution factor. The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction.

Mandatory Visualization

The synthesis of this compound typically starts from fluorene, which is first alkylated and then brominated. The following diagram illustrates a generalized synthetic workflow.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on the Thermal Stability of 2,7-Dibromo-9,9-didecyl-9H-fluorene and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the thermal stability of 2,7-dibromo-9,9-dialkyl-9H-fluorene derivatives, with a specific focus on 2,7-Dibromo-9,9-didecyl-9H-fluorene. Due to the limited publicly available data on the didecyl derivative, this paper establishes a framework for its thermal analysis by examining related compounds and outlining standardized experimental protocols.

Introduction

Fluorene and its derivatives are a significant class of compounds in materials science and pharmaceutical development due to their rigid, planar structure and unique photophysical properties. The thermal stability of these molecules is a critical parameter, influencing their processing, performance, and shelf-life in various applications, including organic light-emitting diodes (OLEDs) and as intermediates in the synthesis of more complex molecules. The 9,9-dialkyl substitution on the fluorene core is a common strategy to enhance solubility and processability. This guide focuses on the thermal properties of this compound and compares it with other 9,9-dialkyl substituted analogs.

Data Presentation: Thermal Properties of 2,7-Dibromo-9,9-dialkyl-9H-fluorene Derivatives

| Compound Name | Alkyl Chain at C9 | Melting Point (°C) |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Methyl | 177-181[1] |

| 2,7-Dibromo-9,9-dihexyl-9H-fluorene | Hexyl | 67-71 |

| This compound | Decyl | Data not available |

The available data suggests that increasing the alkyl chain length from methyl to hexyl significantly decreases the melting point. This trend is likely due to the increased conformational flexibility and disruption of crystal packing caused by the longer alkyl chains. It can be inferred that this compound would likely have a melting point lower than that of the dihexyl derivative.

Experimental Protocols

To determine the precise thermal stability of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature (Td) of the compound, which is the temperature at which it begins to lose mass due to thermal degradation.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs (Td5%).

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of the compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan (typically aluminum).

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

-

Heat from ambient temperature to a temperature above the expected melting point (e.g., 100 °C) at a rate of 10 °C/min.

-

Hold isothermally for 2-5 minutes.

-

Cool to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

-

Heat again to the final temperature at the same heating rate.

-

-

Record the heat flow as a function of temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition in the second heating scan.

-

The glass transition temperature (Tg) is observed as a step-change in the baseline of the heat flow curve during the second heating scan.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive thermal stability analysis of a fluorene derivative like this compound.

Conclusion

The thermal stability of this compound is a crucial parameter for its application in various scientific and industrial fields. While direct experimental data for this specific compound is sparse, this guide provides a framework for its evaluation based on the properties of similar fluorene derivatives and standardized analytical protocols. The provided methodologies for TGA and DSC offer a clear path for researchers to determine the decomposition temperature, melting point, and glass transition temperature. The comparative data on related compounds suggests that the long didecyl chains likely result in a lower melting point compared to shorter-chain analogs, a hypothesis that can be confirmed through the experimental work outlined herein. This comprehensive approach to thermal characterization is essential for ensuring the reliable performance and processing of this and other fluorene-based materials.

References

Crystal Structure of 2,7-Dibromo-9,9-disubstituted-9H-fluorenes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystal structure of 2,7-dibromo-9,9-disubstituted-9H-fluorene derivatives. While crystallographic data for the specific 9,9-didecyl derivative is not publicly available, this document presents a comprehensive analysis of the closely related and structurally representative compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene. The experimental protocols for synthesis and crystallographic analysis are detailed, providing a foundational methodology for the study of this class of compounds.

Introduction

Fluorene derivatives are a significant class of organic compounds utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as chemical intermediates.[1][2] The substitution at the 2, 7, and 9 positions of the fluorene core allows for the fine-tuning of their electronic and physical properties. The 2,7-dibromo substitution provides reactive sites for further functionalization, while the alkyl chains at the 9-position enhance solubility and influence molecular packing.[3][4] Understanding the crystal structure is paramount for establishing structure-property relationships.

Crystal Structure Analysis of 2,7-Dibromo-9,9-dimethyl-9H-fluorene

The crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene (C₁₅H₁₂Br₂) serves as a pertinent reference for understanding the crystallographic features of its long-chain alkyl analogues.

Crystallographic Data

The following tables summarize the key crystallographic data and refinement details for 2,7-Dibromo-9,9-dimethyl-9H-fluorene.[3][4]

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂Br₂ |

| Formula Weight | 352.07 g/mol |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| Unit Cell Dimensions | |

| a | 17.097(4) Å |

| b | 11.161(3) Å |

| c | 6.9120(17) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1319.0(6) ų |

| Z | 4 |

| Calculated Density | 1.773 Mg/m³ |

| Absorption Coefficient | 6.12 mm⁻¹ |

| F(000) | 688 |

| Data Collection & Refinement | |

| Theta range for data collection | Not specified |

| Reflections collected | 3295 |

| Independent reflections | 662 [R(int) = 0.047] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.032, wR2 = 0.085 |

| R indices (all data) | Not specified |

| Largest diff. peak and hole | 0.42 and -0.38 e.Å⁻³ |

Selected Bond Lengths and Angles

Table 2: Selected Geometric Parameters (Å, °). [3]

| Bond | Length (Å) | Angle | Degrees (°) |

| Br1—C1 | 1.899(4) | C2—C1—C6 | Not specified |

| C1—C2 | 1.374(7) | C1—C2—C3 | Not specified |

| C1—C6 | 1.388(7) | C4—C3—C2 | Not specified |

| C2—C3 | 1.377(6) | C3—C4—C5 | Not specified |

| C5—C6 | 1.377(6) | C6—C5—C7 | Not specified |

| C5—C7 | 1.528(6) | C1—C6—C5 | Not specified |

Symmetry transformations used to generate equivalent atoms are not included.

Molecular and Crystal Packing

The molecule possesses crystallographic m2m site symmetry.[3][4] Consequently, all atoms of the fluorene core and the bromine atoms are coplanar. The crystal structure reveals weak π–π interactions between symmetry-related benzene rings, with a centroid-centroid distance of 3.8409(15) Å, leading to a one-dimensional chain along the c-axis.[3][4]

Experimental Protocols

Synthesis of 2,7-Dibromo-9,9-didecyl-9H-fluorene

A general and robust method for the synthesis of 2,7-dibromo-9,9-dialkyl-9H-fluorene derivatives involves a phase-transfer catalyzed alkylation of 2,7-dibromofluorene. The following is a representative protocol.

Materials:

-

2,7-Dibromofluorene

-

1-Bromodecane

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Methanol

-

Deionized water

-

Hexane

-

Silica gel

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,7-dibromofluorene in toluene. Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Base Addition: While stirring vigorously, add a concentrated aqueous solution of potassium hydroxide.

-

Alkylation: Add 1-bromodecane to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (approximately 70-80 °C) and maintain for 4-6 hours with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate).

-

Crystallization: Recrystallize the purified product from a solvent mixture such as ethyl acetate and petroleum ether to obtain single crystals suitable for X-ray diffraction.[3]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Procedure:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: Data is collected on a diffractometer, such as a Bruker SMART CCD, using Mo Kα radiation (λ = 0.71073 Å).[3][4]

-

Data Reduction: The collected data is processed, which includes cell refinement and data reduction.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[3]

-

Data Analysis: The final model is analyzed for geometric parameters, and molecular graphics are generated.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and structural characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Polymerization of 2,7-Dibromo-9,9-didecyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of poly(9,9-didecyl-2,7-fluorene) via Suzuki-Miyaura coupling polymerization. Polyfluorenes are a class of conjugated polymers with significant interest in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Their desirable properties, such as high charge carrier mobility and strong blue fluorescence, make them valuable materials in both materials science and biomedical applications. The following protocols outline the synthesis of the necessary monomers and the subsequent polymerization to yield the target polymer.

Introduction to Suzuki Coupling Polymerization of Fluorene Derivatives

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In polymer chemistry, it is widely employed for the synthesis of conjugated polymers through a step-growth mechanism. The polymerization of 2,7-dibromo-9,9-didecyl-9H-fluorene typically involves the reaction of this dibromo monomer with a corresponding fluorene-2,7-diboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The 9,9-didecyl substituents on the fluorene monomer are crucial for ensuring solubility of the resulting polymer in common organic solvents, which is essential for solution-based processing and device fabrication.

The general catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Careful control of reaction parameters such as monomer purity, stoichiometry, catalyst system, base, solvent, and temperature is critical to achieve high molecular weight polymers with low polydispersity.

Synthesis of Monomers

A typical approach for this polymerization is the reaction between an AA-type monomer (diboronic ester) and a BB-type monomer (dihalide).

Protocol for Synthesis of this compound (Monomer 1)

This protocol is adapted from procedures for similar 9,9-dialkylfluorenes.

Materials:

-

9,9-Didecyl-9H-fluorene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Chloroform

Procedure:

-

Dissolve 9,9-didecyl-9H-fluorene (1.0 eq) in a mixture of chloroform and DMF.

-

Protect the reaction from light and cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (slightly over 2.0 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a solvent mixture such as ethanol/acetone to yield this compound as a white solid.

Protocol for Synthesis of 9,9-Didecyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene (Monomer 2)

This protocol is based on established methods for the synthesis of fluorene diboronic esters.

Materials:

-

This compound

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Dioxane or Dimethyl sulfoxide (DMSO)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (2.5 eq), and potassium acetate (3.0 eq).

-

Add Pd(dppf)Cl₂ (3-5 mol%) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed anhydrous dioxane or DMSO to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of celite.

-

Dilute the filtrate with toluene and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Monomer 2.

Suzuki Coupling Polymerization Protocol

The following is a general and adaptable protocol for the synthesis of poly(9,9-didecyl-2,7-fluorene).

Materials:

-

This compound (Monomer 1)

-

9,9-Didecyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene (Monomer 2)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (2 M)

-

Toluene or Tetrahydrofuran (THF)

-

Aliquat 336 (phase transfer catalyst, optional but recommended)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

To a Schlenk flask, add equimolar amounts of Monomer 1 and Monomer 2.

-

Add the palladium catalyst, Pd(PPh₃)₄ (1-3 mol% relative to the monomers).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene or THF to the flask to dissolve the monomers.

-

If using, add a few drops of Aliquat 336 as a phase transfer catalyst.

-

Add the degassed aqueous base solution (e.g., 2 M Na₂CO₃), typically in a 1:4 to 1:5 ratio of aqueous to organic phase by volume.

-

Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring for 24-72 hours.

-

Monitor the polymerization progress by periodically taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

-

After the desired molecular weight is achieved, cool the reaction to room temperature.

-

End-cap the polymer chains by adding a small amount of phenylboronic acid or bromobenzene and stirring for a few more hours.

-

Precipitate the polymer by slowly pouring the organic phase into a large volume of stirring methanol. A few drops of concentrated HCl can be added to the methanol to neutralize the base and quench the catalyst.

-

Filter the resulting fibrous polymer precipitate.

-

Purify the polymer by re-dissolving it in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitating into methanol. Repeat this process 2-3 times.

-

For further purification from catalyst residues, the polymer solution can be passed through a short column of silica gel or treated with a metal scavenger.

-

Dry the final polymer product under vacuum at 40-50 °C overnight.

Data Presentation

The following table summarizes typical results obtained for the Suzuki polymerization of similar 9,9-dialkylfluorenes, which can be expected for the 9,9-didecyl derivative.

| Polymer System | Catalyst | Base | Solvent | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) |

| Poly(9,9-dioctylfluorene) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 15 - 50 | 30 - 150 | 2.0 - 3.5 | 70 - 95 |

| Poly(9,9-dihexylfluorene) | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | THF/Water | 20 - 70 | 40 - 200 | 1.8 - 3.0 | 80 - 98 |

| Poly(9,9-didecylfluorene) (expected) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 15 - 60 | 30 - 180 | 2.0 - 3.5 | 70 - 95 |

Note: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards.

Visualizations

Catalytic Cycle of Suzuki Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Polymer Synthesis

Caption: Experimental workflow for Suzuki coupling polymerization.

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,7-Dibromo-9,9-didecyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The 2,7-disubstituted 9,9-dialkylfluorene core is a key structural motif in a variety of organic electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of diarylamino groups at the 2 and 7 positions of the fluorene scaffold is a common strategy to impart desirable hole-transporting properties to these materials. This document provides detailed protocols for the double Buchwald-Hartwig amination of 2,7-Dibromo-9,9-didecyl-9H-fluorene with diphenylamine, a common transformation in the synthesis of materials for organic electronics.

Reaction Scheme

The double Buchwald-Hartwig amination of this compound with diphenylamine yields 2,7-bis(diphenylamino)-9,9-didecyl-9H-fluorene.

Caption: General reaction scheme for the double Buchwald-Hartwig amination.

Data Presentation

The following table summarizes the key quantitative data for two common protocols for the Buchwald-Hartwig amination of this compound with diphenylamine.

| Parameter | Protocol A: Conventional Heating | Protocol B: Microwave Irradiation |

| Reactants | ||

| This compound | 1.0 mmol | 0.5 mmol |

| Diphenylamine | 2.2 mmol | 1.1 mmol |

| Catalyst System | ||

| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Catalyst Loading | 2 mol% | 4 mol% |

| Ligand | XPhos | XPhos |

| Ligand Loading | 4 mol% | 8 mol% |

| Base | ||

| Base | Sodium tert-butoxide (NaOtBu) | Sodium tert-butoxide (NaOtBu) |

| Base Equiv. | 2.4 mmol | 1.2 mmol |

| Solvent | ||

| Solvent | Anhydrous Toluene | Anhydrous Toluene |

| Volume | 20 mL | 10 mL |

| Reaction Conditions | ||

| Temperature | 110 °C | 150 °C |

| Time | 12-24 h | 30 min |

| Results | ||

| Yield | > 85% (Typical) | > 90% (Typical) |

| Purity | High, requires column chromatography | High, requires column chromatography |

Experimental Protocols

Protocol A: Conventional Heating

This protocol describes a standard method for the double Buchwald-Hartwig amination using conventional heating.

Materials:

-

This compound

-

Diphenylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), diphenylamine (2.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (2.4 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene (20 mL) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-